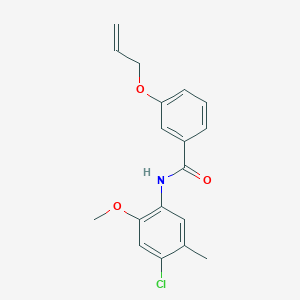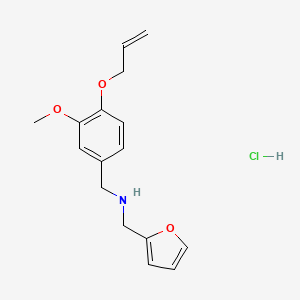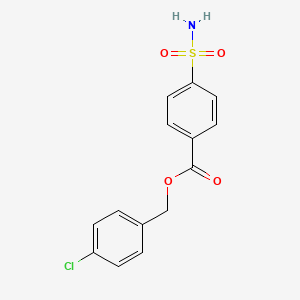![molecular formula C16H14N2O4 B4411018 [3-[(2-Carbamoylphenyl)carbamoyl]phenyl] acetate](/img/structure/B4411018.png)
[3-[(2-Carbamoylphenyl)carbamoyl]phenyl] acetate
Vue d'ensemble
Description
[3-[(2-Carbamoylphenyl)carbamoyl]phenyl] acetate is an organic compound that features both amide and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(2-Carbamoylphenyl)carbamoyl]phenyl] acetate can be achieved through a multi-step process involving the formation of amide and ester bonds. One common method involves the reaction of 2-(aminocarbonyl)benzoic acid with phenyl isocyanate to form the intermediate 3-({[2-(aminocarbonyl)phenyl]amino}carbonyl)benzoic acid. This intermediate is then esterified with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents may also be employed to facilitate the reactions and improve selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
[3-[(2-Carbamoylphenyl)carbamoyl]phenyl] acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Amidation: The amide group can participate in amidation reactions with amines to form new amide bonds.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Amidation: Amines and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: 2-(aminocarbonyl)benzoic acid and phenol.
Amidation: New amide derivatives.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
[3-[(2-Carbamoylphenyl)carbamoyl]phenyl] acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mécanisme D'action
The mechanism of action of [3-[(2-Carbamoylphenyl)carbamoyl]phenyl] acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of amide and ester groups allows for versatile binding modes and interactions with various molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-({[2-(aminocarbonyl)phenyl]amino}carbonyl)benzoic acid
- 3-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl methyl ester
- 3-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl ethyl ester
Uniqueness
[3-[(2-Carbamoylphenyl)carbamoyl]phenyl] acetate is unique due to the presence of both amide and ester functional groups, which provide distinct reactivity and binding properties. This dual functionality allows for diverse applications in various fields, making it a versatile compound for research and industrial purposes.
Propriétés
IUPAC Name |
[3-[(2-carbamoylphenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10(19)22-12-6-4-5-11(9-12)16(21)18-14-8-3-2-7-13(14)15(17)20/h2-9H,1H3,(H2,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFRTSJOAKLDKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-2-biphenylyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4410961.png)
![4-[2-[2-(1-Chloronaphthalen-2-yl)oxyethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4410967.png)
![4-[4-(2-Quinolin-8-yloxyethoxy)phenyl]butan-2-one](/img/structure/B4410975.png)

![4-(benzyloxy)-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B4410992.png)
![3-({[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4410993.png)
![[2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride](/img/structure/B4410995.png)
![N-(2,5-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411009.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B4411013.png)
![(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4411023.png)

![[2-(4-Pyridin-2-ylpiperazine-1-carbonyl)phenyl] acetate](/img/structure/B4411035.png)
